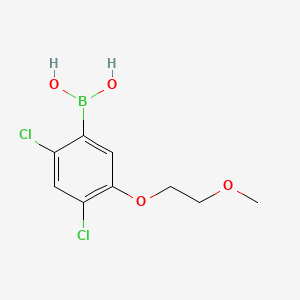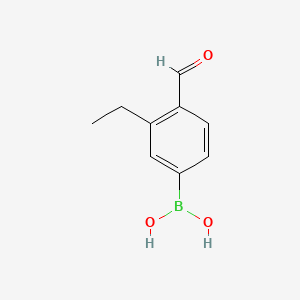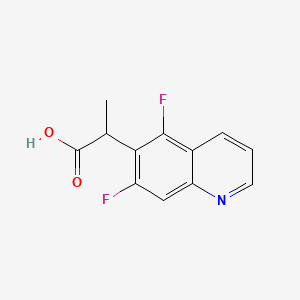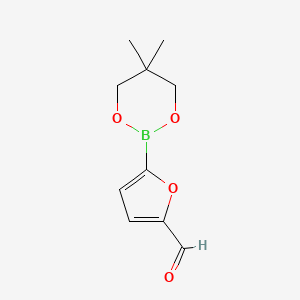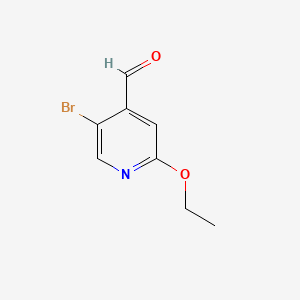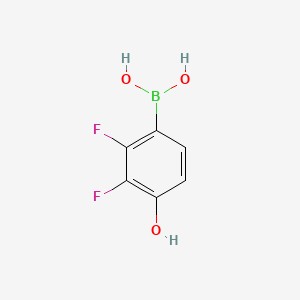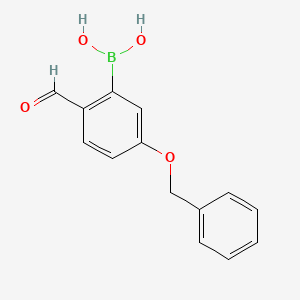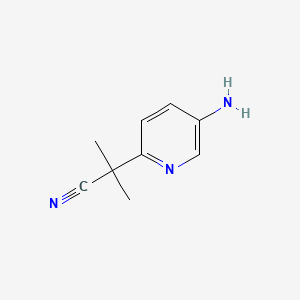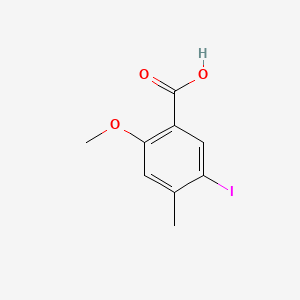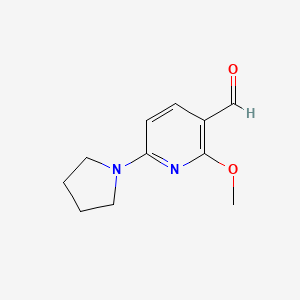
4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid” is a chemical compound with the CAS Number: 222986-51-8. It has a molecular weight of 214.22 and is stored in a refrigerator. The physical form of this compound is a white to off-white solid .
Synthesis Analysis
While specific synthesis methods for “4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid” were not found, there are related compounds that have been synthesized. For instance, an industrial preparation method of 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester has been reported . This method uses 5-bromine-2-nitropyridine and piperazine as initial raw materials .Molecular Structure Analysis
The molecular structure of “4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid” can be represented by the InChI code: 1S/C12H10N2O2/c13-11-6-5-10(7-14-11)8-1-3-9(4-2-8)12(15)16/h1-7H, (H2,13,14) (H,15,16) and the InChI key: DAAPYOWCDXFHOC-UHFFFAOYSA-N .科学的研究の応用
Crystal Structure Evaluation
The study of metal(II) 2-fluorobenzoate complexes, including those with N-donor ligands, aims to understand the factors affecting the structure of these compounds. This knowledge contributes to future research by facilitating the synthesis of target molecules. Transition metal(II) 2-fluorobenzoates exhibit diverse structures, such as monomeric, dimeric, ionic, and polymeric, depending on the metal and ligand involved. The investigation of these complexes' crystal structures can lead to new contributions in materials science due to their potential physical and biological applications (Öztürkkan & Necefoğlu, 2022).
Synthesis of Biphenyl Derivatives
Research on synthesizing 2-fluoro-4-bromobiphenyl, a key intermediate for producing anti-inflammatory and analgesic materials, highlights the challenges and developments in creating such compounds efficiently. The study proposes a practical method for the synthesis of 2-fluoro-4-bromobiphenyl from 2-fluoro-4-bromoaniline, offering insights into large-scale production processes (Qiu et al., 2009).
Neurodegenerative Disease Treatment
4-Aminopyridine, a potassium channel blocker, has been studied for its potential in treating neurodegenerative diseases. Originally developed as a bird poison, it has found clinical applications in reversing the effects of nondepolarizing myorelaxants and treating walking disabilities in multiple sclerosis patients. This highlights the drug's versatile application areas, from bird control to significant medical uses (Kostadinova & Danchev, 2019).
Antioxidant Activity Studies
The evaluation of antioxidant capacity and reaction pathways, such as those involving ABTS and DPPH assays, contributes to understanding the antioxidant properties of various compounds. These studies are critical in developing treatments and applications for compounds with antioxidant potential, highlighting the importance of chemical and physicochemical methods in assessing antioxidant activity (Ilyasov et al., 2020).
作用機序
Safety and Hazards
The compound “4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid” has been classified with the GHS07 signal word “Warning”. The hazard statements associated with this compound are H302, H315, H319, and H335. These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
4-(6-aminopyridin-3-yl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-10-5-7(1-3-9(10)12(16)17)8-2-4-11(14)15-6-8/h1-6H,(H2,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRBJGHVSBEMQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)N)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

